REACTION_CXSMILES
|
C[Si](C)(C)CCOC[N:7]1[C:11]2=[N:12][CH:13]=[N:14][C:15]([NH:16][CH:17]3[CH2:23][CH2:22][CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]3)=[C:10]2[CH:9]=[N:8]1.Cl.CCO.C(=O)([O-])[O-]>CO>[NH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH:17]([NH:16][C:15]2[N:14]=[CH:13][N:12]=[C:11]3[NH:7][N:8]=[CH:9][C:10]=23)[CH2:18]1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCN1N=CC=2C1=NC=NC2NC2CN(CCCC2)C(=O)OC(C)(C)C)(C)C
|
Name
|
HCl EtOH
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
ADDITION
|
Details
|
treated with solid
|
Type
|
FILTRATION
|
Details
|
filtered off slurry
|
Type
|
WASH
|
Details
|
washed solid with MeOH (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacua
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCCC1)NC1=C2C(=NC=N1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |